5-Bromo-2-methoxy-4-nitroaniline
Description
Significance of Substituted Nitroanilines as Synthetic Intermediates
Substituted nitroanilines are crucial intermediates in the production of a wide array of commercially important products, including pharmaceuticals, agrochemicals, dyes, and pigments. google.com Their utility stems from the presence of three key functional groups: the amino group, the nitro group, and the aromatic ring, which can be further functionalized. The amino group can be readily diazotized and converted into a variety of other functional groups, while the nitro group can be reduced to an amino group, providing a route to diaminoaromatic compounds. wikipedia.org
The reactivity of the aromatic ring is influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Conversely, the amino group is a strong electron-donating group, activating the ring towards electrophilic attack. This dichotomy in reactivity allows for selective transformations at different positions on the aromatic ring.
Nitroanilines are essential in the synthesis of azo dyes and are precursors to many organic compounds. chempanda.comazom.com For instance, the reduction of nitroanilines is a common method for preparing substituted anilines, which are themselves valuable synthetic intermediates. organic-chemistry.org
Contextual Placement of 5-Bromo-2-methoxy-4-nitroaniline within Aromatic Amine Chemistry Research
Within the diverse family of aromatic amines, this compound holds a specific and important position. Its structure, featuring a bromine atom, a methoxy (B1213986) group, and a nitro group on the aniline (B41778) core, provides a unique combination of electronic and steric properties. The presence of the methoxy group, an electron-donating group, and the bromine atom, a halogen with both inductive and resonance effects, in addition to the strongly electron-withdrawing nitro group, creates a highly functionalized and reactive molecule.
This specific substitution pattern makes this compound a valuable precursor in multi-step organic syntheses. The strategic placement of these functional groups allows for a high degree of control over subsequent chemical transformations, enabling the targeted synthesis of complex molecules with desired properties.
Overview of Research Trajectories for Aryl Halide and Nitroarene Derivatives
Research involving aryl halide and nitroarene derivatives is a vibrant and evolving area of organic chemistry. A significant focus of this research is the development of new and efficient methods for the formation of carbon-nitrogen (C-N) bonds, which are fundamental linkages in a vast number of biologically active molecules and functional materials. nih.gov
Traditionally, the synthesis of arylamines has involved the reduction of nitroarenes to anilines, which are then coupled with aryl halides in reactions such as the Buchwald-Hartwig amination. nih.govresearchgate.net However, recent research has explored more direct and atom-economical approaches. These include the direct coupling of aryl halides with nitroarenes, which serves as an arylamine surrogate, thereby streamlining the synthetic process. nih.govnih.govresearchgate.net These innovative methods often employ transition metal catalysts, such as palladium and nickel, to facilitate the C-N bond formation. nih.govacs.org
Furthermore, the development of photochemically-promoted and metal-free reduction methods for nitroarenes continues to be an active area of investigation, aiming for more sustainable and environmentally benign synthetic routes. organic-chemistry.orgnih.gov The insights gained from this research are directly applicable to the utilization of complex molecules like this compound in the synthesis of novel compounds.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxy-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRQBNRTVKAMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30829140 | |
| Record name | 5-Bromo-2-methoxy-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30829140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88301-42-2 | |
| Record name | 5-Bromo-2-methoxy-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30829140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Development for 5 Bromo 2 Methoxy 4 Nitroaniline and Analogues
Established Synthetic Routes to 5-Bromo-2-methoxy-4-nitroaniline
The traditional synthesis of this compound typically involves a multi-step process starting from readily available precursors. The key challenges lie in controlling the regioselectivity of the bromination and nitration reactions to obtain the desired isomer.
Multi-Step Synthesis from Precursors
A common strategy involves a sequence of reactions to introduce the necessary functional groups in a controlled manner. For instance, a plausible route could start from p-nitrochlorobenzene, which undergoes bromination, etherification to install the methoxy (B1213986) group, and finally, reduction of the nitro group to an amine. google.com Another approach might begin with 2-methoxy-4-nitroaniline, a commercially available compound, and then introduce the bromine atom. wikipedia.orgnih.govsigmaaldrich.com The synthesis often requires protection of the amino group to prevent unwanted side reactions during subsequent electrophilic substitution steps. wikipedia.orggoogle.comgoogle.comresearchgate.net For example, the amino group can be acetylated with acetic anhydride (B1165640), followed by nitration and then deprotection via hydrolysis to yield the final product. google.comresearchgate.net
A generalized multi-step synthesis can be outlined as follows:
Protection of the Amine: The starting aniline (B41778) derivative is treated with a protecting group, such as acetyl chloride, to form an amide. This deactivates the ring towards electrophilic substitution and directs incoming groups to specific positions. wikipedia.orgresearchgate.net
Nitration: The protected compound is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce the nitro group. google.commagritek.com
Bromination: A brominating agent is used to install the bromine atom at the desired position.
Deprotection: The protecting group is removed to regenerate the free amine, yielding the final product.
Regioselective Bromination Strategies
Achieving the correct placement of the bromine atom is a critical step in the synthesis. The directing effects of the existing substituents on the aromatic ring play a crucial role. In the case of 2-methoxy-4-nitroaniline, the methoxy group is an activating ortho-, para-director, while the amino group is also a strong activating ortho-, para-director. The nitro group is a deactivating meta-director.
To achieve regioselective bromination, careful selection of the brominating agent and reaction conditions is necessary. Reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst or bromine in a suitable solvent are commonly employed. nih.govmdpi.com The reaction temperature is often kept low to prevent the formation of poly-brominated byproducts. nih.gov For example, the bromination of anisole (B1667542) using specific reagents can exclusively yield the para-substituted product. nih.gov
Nitro Group Introduction and Control
The introduction of the nitro group is typically accomplished through electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid. google.commagritek.com The position of nitration is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. For instance, in the synthesis of 2-bromo-5-fluoro-4-nitroaniline, the nitration of 2-bromo-5-fluoroaniline (B94856) can be performed directly or after protecting the amino group to control the regioselectivity. google.com The reaction temperature must be carefully controlled to avoid over-nitration and ensure safety.
Methoxy Group Installation Techniques
The methoxy group is generally introduced via a nucleophilic substitution reaction, often referred to as etherification. A common method involves the reaction of a precursor containing a hydroxyl group or a leaving group (like a halogen) with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727). google.com For example, in the synthesis of 3-bromo-4-methoxyaniline (B105698) from p-nitrochlorobenzene, an etherification step is employed to replace a fluorine atom with a methoxy group using sodium methoxide. google.com
Novel and Modified Synthetic Approaches
To overcome some of the limitations of traditional methods, such as long reaction times and the use of harsh reagents, researchers have explored more efficient and environmentally friendly synthetic strategies.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgpsu.edu This technique offers several advantages over conventional heating, including significantly reduced reaction times, improved yields, and often cleaner reaction profiles. ajrconline.orgpsu.edunih.govarkat-usa.org
In the context of synthesizing aniline derivatives, microwave irradiation can be applied to various steps, including nucleophilic aromatic substitutions and multi-component reactions. nih.govarkat-usa.orgeurekaselect.com For example, the synthesis of 5-alkylamino-2-nitroanilines has been efficiently achieved by reacting 4,5-dichloro-2-nitroaniline (B146558) with various amines under solvent-free microwave conditions, resulting in short reaction times and high yields. eurekaselect.com This approach presents a promising alternative to conventional heating methods for the synthesis of this compound and its analogues, potentially leading to faster and more efficient processes. eurekaselect.com Research has shown that reactions that take hours under conventional heating can be completed in minutes with microwave assistance, often with higher yields and fewer byproducts. arkat-usa.org
Interactive Data Table: Comparison of Synthetic Methods
| Method | Key Features | Advantages | Disadvantages |
| Multi-Step Synthesis | Sequential introduction of functional groups | Well-established, allows for precise control | Can be lengthy, may require protection/deprotection steps |
| Regioselective Bromination | Controlled placement of bromine atom | High specificity for the desired isomer | Requires careful control of reaction conditions |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Rapid reaction times, higher yields, greener approach ajrconline.orgpsu.edu | Requires specialized equipment |
Ligand-Free Catalysis Systems
Ligand-free catalysis systems offer a more streamlined and cost-effective approach to synthesis by avoiding the need for often expensive and complex ligands. In the context of synthesizing substituted anilines and related compounds, several advancements have been made.
Recent research has demonstrated the efficacy of copper-catalyzed cyclization for the synthesis of benzimidazoles from o-bromoarylamine and nitriles under mild, ligand-free conditions. rsc.org This methodology has shown broad applicability, yielding a variety of substituted benzimidazole (B57391) derivatives with exceptional product yields of up to 98%. rsc.org By eliminating the need for harsh reagents and high temperatures, this approach is not only more efficient but also more environmentally benign. rsc.org A notable application of this method was the successful gram-scale synthesis of the pharmaceutical compounds bendazol (B1663423) and thiabendazole, with yields of 82% and 78% respectively. rsc.org
Furthermore, the use of aluminosilicates as catalysts for the direct and selective synthesis of mono-N-substituted functionalized anilines has been explored. google.com This process utilizes alkylating agents like organic carbonates (dialkyl, dibenzyl, and diallyl types) in the presence of these solid catalysts, offering a pathway that avoids traditional, more hazardous alkylating agents. google.com
Chemo- and Regioselective Synthesis Development
Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound to ensure the desired isomer is formed.
The synthesis of substituted anilines often involves nitration of a substituted aromatic compound followed by reduction. wikipedia.org For instance, to produce 4-bromoaniline, the amino group of aniline is first protected with acetyl chloride to prevent the formation of the tribromo-substituted product before bromination. wikipedia.org A similar strategy of protecting functional groups is employed in the synthesis of analogues like 4-fluoro-2-methoxy-5-nitroaniline. In this process, 4-fluoro-2-methoxyaniline (B49241) is first protected, then nitrated, and finally deprotected to yield the desired product. google.com
Recent developments in synthetic methodology have focused on achieving high selectivity under milder conditions. For example, a method for synthesizing 4-methoxy-2-nitroaniline (B140478) involves the use of copper nitrate (B79036) trihydrate in the presence of pyridine (B92270). patsnap.com This approach is reported to have a relatively low reaction danger coefficient and meets the requirements of green chemistry. patsnap.com
The development of new reactions and methods continues to expand the toolkit for organic synthesis. Special issues in scientific journals often highlight advanced approaches for the chemo-, regio-, and stereoselective synthesis of novel and important compounds. nih.gov These studies explore new reagents and reaction conditions to control the outcome of chemical transformations with high precision. nih.gov
Process Optimization and Industrial Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production of this compound and its analogues presents a unique set of challenges. Process optimization is crucial to ensure that the manufacturing process is not only economically viable but also safe and environmentally responsible.
Yield Enhancement and Purity Control in Large-Scale Production
In the large-scale production of nitroanilines, maximizing yield and ensuring high purity are primary objectives. The traditional batch-wise production of a related compound, 4-methoxy-2-nitroaniline, often suffers from difficult post-treatment purification due to by-products having similar properties to the main product, leading to reduced yields. google.com
To address these challenges, continuous flow reactors have been adopted for the synthesis of 4-methoxy-2-nitroaniline. google.com This technology offers efficient mass and heat transfer, allowing for precise control of reaction temperatures. google.com The use of a continuous flow process has been shown to improve both the yield and purity of the final product without the need for intermediate product purification, thereby reducing production costs and enhancing safety. google.com
A patented method for producing 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate for the drug Osimertinib, highlights the importance of controlled reaction conditions. google.com The process involves the nitration of a protected aniline derivative, where the choice of nitrating agent (e.g., nitric acid, potassium nitrate) and solvent (e.g., toluene, chloroform) is critical for optimizing the yield and purity. google.com
| Parameter | Traditional Batch Process | Continuous Flow Process |
| Heat & Mass Transfer | Inefficient | Efficient |
| Temperature Control | Difficult | Precise |
| By-product Formation | High | Low |
| Purification | Difficult, requires intermediate steps | Simplified, no intermediate purification |
| Yield & Purity | Lower | Higher |
| Safety | Lower | Higher |
Reduction of By-Product Formation
The formation of unwanted by-products is a significant concern in the synthesis of substituted anilines, as it not only reduces the yield of the desired product but also complicates the purification process. In the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline, the formation of the isomeric by-product 4-methoxy-3-nitroaniline (B184566) is a common issue. google.com
The adoption of continuous flow reactors has been shown to significantly reduce the formation of this by-product. google.com The precise control over reaction parameters in a flow system allows for higher selectivity, leading to a cleaner reaction mixture and simplifying the post-treatment process. google.com
Efficiency Improvements for Industrial Relevance
For a synthetic process to be industrially relevant, it must be efficient in terms of time, cost, and resource utilization. The use of continuous flow reactors for the synthesis of 4-methoxy-2-nitroaniline exemplifies a significant improvement in efficiency. google.com The high reaction speed and the elimination of the need for intermediate purification steps contribute to a more streamlined and cost-effective manufacturing process. google.com
Furthermore, a preparation method for 4-methoxy-2-nitroaniline that utilizes a mild reaction route with a simple post-treatment process has been developed. patsnap.com This method is reported to be suitable for industrial large-scale production due to its low production cost and reduced environmental impact. patsnap.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance safety. In the context of this compound and its analogues, several strategies align with these principles.
The development of a synthetic route for 4-methoxy-2-nitroaniline that avoids traditional nitration reactions, which often use harsh and hazardous reagents, is a significant step towards a greener process. patsnap.com This method is reported to reduce the environmental problems associated with conventional nitration. patsnap.com
The use of ligand-free catalysis, as seen in the copper-catalyzed synthesis of benzimidazoles, also aligns with green chemistry principles by eliminating the need for potentially toxic and expensive ligands. rsc.org This approach not only simplifies the reaction system but also reduces waste. rsc.org
Furthermore, the shift from batch processing to continuous flow manufacturing for the synthesis of related nitroanilines offers several green advantages. google.com Continuous flow systems often lead to higher energy efficiency, reduced solvent usage, and improved safety due to the smaller reaction volumes at any given time. google.com
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of nitroaniline derivatives often employ volatile and hazardous organic solvents. Modern approaches, however, are increasingly shifting towards solvent-free conditions or the use of environmentally benign alternatives.
Recent advancements have highlighted the potential for mechanochemical synthesis, which involves reactions conducted in the absence of solvents, as a more sustainable and environmentally friendly process. This technique has been recognized for its potential in the synthesis of related compounds, suggesting its applicability to this compound. Another innovative approach involves a one-step, solvent-free procedure for the synthesis of α-aminonitriles using trimethylsilyl (B98337) cyanide. This method has demonstrated very fast reaction times and high yields for aldehydes and cyclic ketones, aligning with the principles of green chemistry by eliminating the need for both solvents and catalysts. organic-chemistry.org
In the context of related aniline derivatives, citrus juice has been explored as a green and biodegradable solvent and catalyst for the synthesis of Schiff bases and other derivatives. patsnap.com For instance, the synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline has been successfully demonstrated using freshly squeezed citrus juice as the reaction medium, showcasing a significant reduction in hazardous waste and energy consumption. patsnap.com While direct application to the brominated and nitrated target compound would require further research, these examples present a promising avenue for exploration.
A patent for the preparation of 3-bromo-4-methoxyaniline mentions a solvent-free microwave-assisted method for aromatic nucleophilic substitution, a key reaction type in the synthesis of such compounds. google.com This highlights a move towards reducing solvent use in the synthesis of halogenated anilines.
The following table summarizes various environmentally benign solvent systems used for the synthesis of analogues of this compound.
| Analogous Compound/Reaction | Solvent System | Key Findings |
| α-Aminonitriles | Solvent-Free | Very fast, high yields, no catalyst needed. organic-chemistry.org |
| 4-methoxy-N-(4-nitrobenzyl)aniline | Citrus Juice | Less hazardous, energy-efficient. patsnap.com |
| Aromatic Ethers | Solvent-Free (Microwave-Assisted) | Reduced solvent usage. google.com |
Catalyst Development for Sustainable Synthesis
Catalysis plays a pivotal role in the sustainable synthesis of fine chemicals. The development of efficient and recyclable catalysts can significantly reduce waste and energy consumption. For the synthesis of substituted nitroanilines, catalyst development has focused on improving reaction selectivity and avoiding harsh reagents.
In the synthesis of 2-Methyl-4-methoxyaniline from o-nitrotoluene, a one-pot method utilizes a dual catalyst system of Pt/C and an acidic ionic liquid. fx361.com The use of imidazolium-based acidic ionic liquids, such as [HSO3-pmim][HSO4], has shown high conversion rates and selectivity, demonstrating the potential of ionic liquids as effective and potentially recyclable catalysts in the synthesis of methoxy-substituted anilines. fx361.com
For the preparation of 4-methoxy-2-nitroaniline, a patented method describes the use of copper nitrate trihydrate in the presence of pyridine as a catalyst system. patsnap.com This approach avoids the use of strong acids typically required for nitration, thereby simplifying post-reaction workup and reducing acidic waste streams. patsnap.com
The catalytic hydrogenation of nitroaromatic compounds is a common and important industrial reaction. Studies on the hydrogenation of p-nitroaniline and 2-methoxy-5-nitroaniline (B165355) using a 5% palladium on carbon (Pd/C) catalyst have shown that this method is a viable alternative to traditional reduction methods that generate significant waste, such as those using iron-acid or sulfides. niscpr.res.in The research indicates that the reaction rate is dependent on catalyst loading, offering a pathway to optimize the process for efficiency. niscpr.res.in Similarly, the synthesis of 2-methyl-4-methoxy-diphenylamine utilizes a 5 wt% Pd/C catalyst in a hydrogen transfer reaction, showcasing the versatility of this catalyst in the synthesis of complex aniline derivatives. osti.gov
The table below details catalyst systems developed for the synthesis of analogues of this compound.
| Analogous Compound/Reaction | Catalyst System | Key Findings |
| 2-Methyl-4-methoxyaniline | Pt/C and Acidic Ionic Liquid | High conversion and selectivity. fx361.com |
| 4-methoxy-2-nitroaniline | Copper Nitrate Trihydrate and Pyridine | Avoids strong acids, milder conditions. patsnap.com |
| p-nitroaniline and 2-methoxy-5-nitroaniline | 5% Palladium on Carbon (Pd/C) | Efficient hydrogenation with reduced waste. niscpr.res.in |
| 2-methyl-4-methoxy-diphenylamine | 5 wt% Pd/C | Effective in hydrogen transfer reactions. osti.gov |
Waste Minimization and Atom Economy Studies
A core principle of green chemistry is the design of synthetic processes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. This approach seeks to minimize waste at the molecular level.
Traditional methods for the synthesis of substituted nitroanilines often involve nitration using a mixture of concentrated nitric and sulfuric acids, which generates a large amount of acidic waste and presents safety concerns. google.com A patented synthesis for substituted o-nitroanilines offers a milder alternative by using a nitrite (B80452) source and an oxidizing agent in a solvent at moderate temperatures, thereby avoiding the use of strong acids and simplifying waste treatment. google.com
The concept of atom economy is crucial in evaluating the efficiency of a synthetic route. For instance, in substitution reactions, the leaving group and any counter-ions contribute to poor atom economy as they are not incorporated into the final product. niscpr.res.in The ideal chemical process would have an atom economy of 100%, where all reactant atoms are found in the desired product. niscpr.res.in
In the context of synthesizing analogues of this compound, the use of continuous flow reactors has been shown to be a valuable strategy for waste minimization and improved safety. A patent for the synthesis of 4-methoxy-2-nitroaniline using a continuous flow reactor highlights several advantages, including high reaction speed, reduced by-product formation, high heat and mass transfer efficiency, and high selectivity and yield. google.com This technology also eliminates the need to purify intermediate products, which reduces production costs and waste. google.com
The following table provides an overview of strategies for waste minimization and improving atom economy in the synthesis of related compounds.
| Synthetic Strategy | Application to Analogues | Key Benefits |
| Avoidance of Strong Acids | Synthesis of substituted o-nitroanilines | Milder conditions, simplified waste treatment. google.com |
| Continuous Flow Reactors | Synthesis of 4-methoxy-2-nitroaniline | High selectivity, yield, and safety; reduced by-products. google.com |
| Catalytic Hydrogenation | Reduction of nitroanilines | Replaces high-waste reduction methods. niscpr.res.in |
Reactivity, Reaction Mechanisms, and Transformation Chemistry
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides activated by electron-withdrawing groups. In the case of 5-Bromo-2-methoxy-4-nitroaniline, the bromine atom serves as a potential leaving group, and the reactivity of the aromatic ring is significantly influenced by the electronic effects of the other substituents.
Reactivity at the Bromine Center
The bromine atom at the C-5 position of this compound is susceptible to nucleophilic attack, a reaction facilitated by the presence of the strongly electron-withdrawing nitro group. While specific kinetic data for the nucleophilic displacement of the bromide in this particular molecule is not extensively documented in publicly available literature, the general principles of SNAr reactions on activated aryl halides provide a strong framework for understanding its reactivity. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is crucial in determining the reaction rate.
Role of Nitro and Methoxy (B1213986) Groups in SNAr Facilitation
The regiochemistry and rate of SNAr reactions on this compound are predominantly controlled by the electronic effects of the nitro and methoxy groups.
Nitro Group: The nitro group at the C-4 position, which is para to the bromine atom, is a powerful activating group for SNAr. Its strong electron-withdrawing nature, through both inductive and resonance effects, delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy for the reaction. This stabilization is most effective when the activating group is positioned ortho or para to the leaving group. researchgate.net
ortho-Selective Transetherification Investigations
Reduction Reactions of the Nitro Group to Amino Functionality
The reduction of the nitro group to an amino group is a pivotal transformation in the chemistry of nitroaromatic compounds, providing access to valuable diamine intermediates. For this compound, this reduction must be performed chemoselectively to avoid the cleavage of the carbon-bromine bond.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. The choice of catalyst and reaction conditions is crucial for achieving high selectivity.
Palladium on Carbon (Pd/C): This is a common and effective catalyst for the hydrogenation of nitroarenes. A study on the catalytic hydrogenation of 2-methoxy-5-nitroaniline (B165355) (a structural isomer of the title compound) to 4-methoxy-1,3-benzenediamine using a 5% Pd/C catalyst has been reported. niscpr.res.in The reaction was carried out in a methanol (B129727) solvent under hydrogen pressure. The initial rate of hydrogenation showed a first-order dependence on the reactant concentration, hydrogen partial pressure, and catalyst loading. niscpr.res.in This suggests that a similar catalytic system could be effective for the reduction of this compound. However, care must be taken to prevent hydrodebromination, a common side reaction with Pd/C catalysts.
Raney Nickel: Raney nickel is another active catalyst for the hydrogenation of nitro compounds and is often used in industrial processes. acs.orgwikipedia.org It is known to be effective for the conversion of nitro compounds to amines. wikipedia.org For substrates containing sensitive functional groups like halogens, Raney nickel can sometimes offer better chemoselectivity compared to palladium catalysts, reducing the risk of dehalogenation. wikipedia.org
Table 1: Investigated Catalytic Systems for Nitro Group Reduction
| Catalyst | Substrate (Analog) | Product | Key Findings | Reference |
| 5% Pd/C | 2-Methoxy-5-nitroaniline | 4-Methoxy-1,3-benzenediamine | First-order kinetics with respect to substrate, H₂ pressure, and catalyst loading. | niscpr.res.in |
| Raney Nickel | General Nitroarenes | Arylamines | Widely used, effective for nitro group reduction, potentially lower dehalogenation. | acs.orgwikipedia.org |
Non-Catalytic Reduction Methodologies
Non-catalytic methods provide valuable alternatives for the reduction of nitro groups, especially when high chemoselectivity is required.
Metal/Acid Systems: The reduction of nitroarenes using metals in acidic media is a classic and reliable method. Iron powder in the presence of an acid like acetic acid or hydrochloric acid is a commonly used system. This method is known for its high chemoselectivity, often leaving other reducible functional groups, including aryl halides, intact.
Tin(II) Chloride (SnCl₂): Stannous chloride in an acidic medium is another effective reagent for the chemoselective reduction of aromatic nitro compounds. It is known to tolerate a variety of functional groups and can be a milder alternative to other reducing agents.
While specific studies on the non-catalytic reduction of this compound are not detailed in the available literature, the general applicability and high chemoselectivity of these methods for reducing substituted nitroaromatics suggest they would be suitable for the transformation of this compound to 5-bromo-2-methoxy-1,4-phenylenediamine.
Table 2: Common Non-Catalytic Reagents for Nitro Group Reduction
| Reagent | Typical Conditions | General Applicability |
| Iron (Fe) powder | Acidic medium (e.g., acetic acid, HCl) | High chemoselectivity for nitro group reduction in the presence of halides. |
| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl) | Mild and chemoselective reduction of nitroarenes. |
Derivatization via the Amino Group
The amino group in this compound is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional moieties.
Acylation Reactions
The amino group of anilines readily undergoes acylation with acyl chlorides or anhydrides to form amides. wikipedia.orgbachem.com In the case of this compound, this reaction can be used to introduce an acyl group, which can modulate the compound's electronic properties and steric environment. For instance, the acetylation of the related 4-methoxy-2-nitroaniline (B140478) with acetic anhydride (B1165640) in acetic acid is a well-documented transformation. nih.gov This reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.
A key reason for acylating anilines is to decrease the activating effect of the amino group during subsequent electrophilic aromatic substitution reactions. rsc.org The lone pair of the nitrogen in the resulting amide is delocalized by resonance with the adjacent carbonyl group, making it less available to activate the benzene (B151609) ring. uantwerpen.be This protective measure allows for more controlled reactions, such as preventing over-halogenation. bachem.comrsc.org The product of acetylation, N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide, is a known derivative. luxembourg-bio.comresearchgate.netnih.gov
Table 1: Acylation Reaction of Substituted Anilines
| Starting Aniline (B41778) | Acylating Agent | Product | Reference |
|---|---|---|---|
| 4-Methoxy-2-nitroaniline | Acetic Anhydride | N-(4-methoxy-2-nitrophenyl)acetamide | nih.gov |
| Aniline | Acetyl Chloride | Acetanilide | bachem.com |
| This compound | Acetic Anhydride | N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide | luxembourg-bio.com |
Diazotization and Sandmeyer Reactions
The primary aromatic amino group of this compound can be converted into a diazonium salt (Ar-N₂⁺) through a process called diazotization. bachem.com This reaction typically involves treating the aniline with nitrous acid (HONO), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). bachem.com
The resulting diazonium salt is a valuable synthetic intermediate. The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles, often with the use of a copper(I) salt catalyst in what is known as the Sandmeyer reaction. This provides a powerful method for introducing halides (Cl, Br), cyano (-CN), and other groups onto the aromatic ring. bachem.com For example, the diazotization of the related compound 4-bromo-2-nitroaniline (B116644) is a key step in multi-step syntheses. While the Sandmeyer reaction itself would replace the original amino group, the versatility of diazonium salts makes them a cornerstone in the chemistry of aromatic amines.
Table 2: Common Sandmeyer Reactions
| Reactant | Reagent | Product Functional Group | Reference |
|---|---|---|---|
| Aryl Diazonium Salt | CuCl / HCl | -Cl | |
| Aryl Diazonium Salt | CuBr / HBr | -Br | |
| Aryl Diazonium Salt | CuCN / KCN | -CN | |
| Aryl Diazonium Salt | Cu₂O / H₂O | -OH |
Amide Coupling Reactions
Beyond simple acylation with anhydrides or acyl chlorides, the amino group of this compound can participate in more complex amide bond-forming reactions with carboxylic acids. These reactions typically require the use of coupling reagents to activate the carboxylic acid. This methodology is fundamental to peptide synthesis but is broadly applicable in organic chemistry. rsc.org
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve efficiency and suppress side reactions. The reaction mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides), which is then susceptible to nucleophilic attack by the amine. The nucleophilicity of the aniline derivative is crucial for the success of the coupling. While electron-withdrawing groups on the aniline can decrease its reactivity, various powerful modern coupling reagents, such as phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU), have been developed to overcome such challenges. For instance, studies have shown that coupling reagents like TPTU-NMI and COMU-collidine can be effective for coupling with less nucleophilic anilines.
Investigations into Other Electrophilic and Nucleophilic Sites
The reactivity of the aromatic ring itself is influenced by the array of substituents. The interplay of their activating and directing effects determines the outcome of further substitution reactions.
Bromination and Halogenation Reactions
Further halogenation of this compound would involve an electrophilic aromatic substitution reaction. The position of any additional substituent is dictated by the directing effects of the groups already present on the ring. The available position for substitution is C6.
The directing effects of the substituents are as follows:
-NH₂ (Amino): Strongly activating, ortho-, para-director.
-OCH₃ (Methoxy): Strongly activating, ortho-, para-director.
-Br (Bromo): Deactivating, ortho-, para-director. uantwerpen.be
-NO₂ (Nitro): Strongly deactivating, meta-director.
The vacant C6 position is ortho to the powerfully activating amino group and meta to the methoxy group. It is also meta to the deactivating nitro and bromo groups. Electrophilic attack is overwhelmingly directed by the most powerful activating groups. Therefore, the amino group would strongly direct an incoming electrophile, such as Br⁺ from Br₂ or N-bromosuccinimide (NBS), to the C6 position. However, the high reactivity conferred by the amino group can often lead to poly-substitution. rsc.org To achieve controlled mono-halogenation, the amino group is often first protected via acylation, which moderates its activating influence. bachem.com
Nitration Studies and Regioselectivity
Introducing an additional nitro group onto the this compound ring would also proceed via electrophilic aromatic substitution, typically using a mixture of concentrated nitric acid and sulfuric acid. However, the aromatic ring is already substituted with a strong electron-withdrawing nitro group, which deactivates the ring towards further electrophilic attack, making subsequent nitration challenging.
Should the reaction proceed under forcing conditions, the regioselectivity would again be determined by the existing substituents. The strong activating and ortho-directing influence of the amino group at C1 would favor substitution at the C6 position. However, nitration is carried out in a strong acidic medium. Under these conditions, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). The anilinium ion is a powerful deactivating, meta-directing group. This effect would counteract the directing influence of the methoxy group and further deactivate the ring, making additional nitration highly unfavorable. The synthesis of related compounds like 4-methoxy-2-nitroaniline is achieved by nitrating the N-acetylated precursor (N-(4-methoxyphenyl)acetamide) to control regioselectivity and avoid the formation of the deactivating anilinium ion. nih.gov
Applications As a Synthetic Building Block in Complex Molecule Construction
Precursor for Advanced Anilines and Phenols
The structure of 5-Bromo-2-methoxy-4-nitroaniline allows for its conversion into other highly functionalized aromatic compounds, such as substituted diamines and phenols.
The nitro group (-NO₂) can be selectively reduced to a primary amine (-NH₂) using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This transformation yields 5-bromo-2-methoxybenzene-1,4-diamine, a more advanced aniline (B41778) derivative with two nucleophilic amino groups poised for further synthetic elaboration.
Furthermore, the primary amino group of this compound can be converted into a hydroxyl group to form a phenol. This is typically achieved through a two-step diazotization-hydrolysis sequence. The amine is first treated with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt, which is subsequently hydrolyzed upon heating in an aqueous solution to yield the corresponding phenol. This pathway provides access to substituted bromomethoxyphenols, which are valuable intermediates in their own right. For instance, the related compound 5-bromo-2-methoxyphenol is recognized as an important intermediate in the synthesis of pharmaceuticals google.com.
Role in the Synthesis of Heterocyclic Frameworks
The functional groups on this compound make it an ideal starting material for the synthesis of various heterocyclic structures, including both simple and complex fused-ring systems. Nitrogen-containing heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science mdpi.comopenmedicinalchemistryjournal.com.
Following the reduction of its nitro group to form 5-bromo-2-methoxybenzene-1,4-diamine, the resulting vicinal diamine becomes a powerful precursor for the construction of nitrogen-containing heterocycles. For example, condensation of this diamine with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. Similarly, reaction with 1,2-dicarbonyl compounds can yield quinoxalines. These five- and six-membered heterocyclic rings are core components of many biologically relevant molecules nih.gov.
The compound is also a potential precursor for more complex, multi-cyclic frameworks. After reduction of the nitro group, the resulting aniline can participate in classic cyclization reactions to build fused ring systems. For example, a reaction analogous to the Fischer indole synthesis could be employed. In a related synthesis, 2-bromo-4-methoxy-3-methylaniline hydrochloride, a similarly substituted aniline, was used to construct the carbazole framework of the marine alkaloids hyellazole and 4-deoxycarbazomycin B rsc.org. This demonstrates the utility of such substituted anilines in building complex, fused heterocyclic systems. The bromine atom can also facilitate intramolecular cyclization through various coupling reactions to forge new rings.
Construction of Biologically Relevant Scaffolds
While this article does not discuss biological activity, the chemical utility of this compound extends to the synthesis of molecular scaffolds that are foundational to various fields, including medicinal chemistry and materials science.
The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom is particularly significant as it serves as a handle for introducing molecular complexity via modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the bromine position nih.gov. This enables the attachment of a wide variety of other molecular fragments, a common strategy in the synthesis of pharmaceutical intermediates.
Key Synthetic Transformations:
| Functional Group | Reagent/Condition | Resulting Group/Reaction |
| Nitro (-NO₂) | SnCl₂, H₂/Pd-C | Amine (-NH₂) |
| Amine (-NH₂) | 1. NaNO₂, HCl2. H₂O, Δ | Phenol (-OH) |
| Bromo (-Br) | R-B(OH)₂, Pd catalyst | Aryl/Alkyl group (Suzuki Coupling) |
| Bromo (-Br) | R-NH₂, Pd catalyst | Substituted Amine (Buchwald-Hartwig) |
Substituted anilines are classic precursors for azo dyes and pigments. The parent compound 2-Methoxy-4-nitroaniline (lacking the bromine atom) is a known precursor to the commercial Pigment Yellow 74 wikipedia.orgnih.gov. By analogy, this compound can be used to create novel dye structures.
The synthesis typically involves the diazotization of the primary amino group, followed by coupling with an electron-rich aromatic compound (the coupling partner). The specific substituents on both the diazonium salt and the coupling partner determine the final color and properties of the dye. The presence of the bromine atom in this compound offers two distinct advantages:
It can electronically modulate the chromophore, potentially shifting the absorption and emission wavelengths of the resulting dye.
It can be used as a reactive site for further functionalization, allowing the dye to be covalently attached to other molecules or materials nih.gov. This is demonstrated in the synthesis of fluorescein derivatives, where a bromine moiety is used in cross-coupling reactions to prepare new fluorescent probes nih.gov.
Multi-Component Reactions (MCRs) Involving this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot reaction. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. While substituted anilines are common building blocks in a variety of MCRs, a comprehensive review of the scientific literature and chemical databases indicates a notable lack of specific, documented examples of multi-component reactions that utilize this compound as a primary reactant.
The inherent structural features of this compound, including the presence of an amine group, a bromine atom, and nitro and methoxy (B1213986) substituents on the aromatic ring, theoretically permit its participation in various MCRs. The amino group could, for instance, act as the amine component in well-known MCRs such as the Ugi or Passerini reactions, or participate in the formation of heterocyclic systems like quinolines, benzodiazepines, or quinoxalines through condensation cascades with other reactants.
However, despite the synthetic potential, dedicated studies detailing the application of this compound in such transformations are not readily found in the current body of scientific literature. Research in the field of MCRs is vast and continually expanding, and it is plausible that this particular substituted aniline has been employed in unpublished or proprietary synthetic routes. Nevertheless, based on publicly accessible research, there are no established and well-characterized multi-component reactions for which this compound is a reported substrate.
The following table provides a hypothetical overview of potential MCRs where a compound with the functional groups of this compound could theoretically be applied, along with the typical classes of reactants involved. It is important to reiterate that this is a generalized representation and not based on documented reactions of the specific compound .
| Multi-Component Reaction | Typical Reactant 1 | Typical Reactant 2 | Typical Reactant 3 | Potential Product Class |
| Ugi Reaction | Amine (e.g., Aniline derivative) | Aldehyde or Ketone | Carboxylic Acid | Isocyanide |
| Passerini Reaction | Carboxylic Acid | Aldehyde or Ketone | Isocyanide | α-Acyloxy carboxamides |
| Biginelli Reaction | β-Ketoester | Aldehyde | Urea or Thiourea | Dihydropyrimidinones |
| Hantzsch Dihydropyridine Synthesis | Aldehyde | Two equivalents of a β-Ketoester | Ammonia or Ammonium Acetate | Dihydropyridines |
| Quinoxaline Synthesis | o-Phenylenediamine derivative | α-Dicarbonyl compound | - | Quinoxalines |
Further research and exploration would be necessary to determine the viability and outcomes of employing this compound in these or other multi-component reaction schemes. The electronic effects of the bromo, methoxy, and nitro groups would undoubtedly influence the reactivity of the aniline and the stability of any intermediates, potentially leading to novel and interesting molecular scaffolds.
Advanced Spectroscopic and Structural Characterization in Research
X-ray Crystallography for Structural Elucidation of Derivatives and Reaction Products
No published X-ray crystallographic data for 5-Bromo-2-methoxy-4-nitroaniline or its specific derivatives was found. This information is essential for a detailed analysis of its solid-state structure.
Molecular Conformation and Intermolecular Interactions
Without crystallographic data, a definitive analysis of the molecular conformation, including bond lengths, bond angles, and the planarity of the molecule, cannot be provided. Similarly, a discussion of intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial for understanding the compound's behavior in the solid state, is not possible.
Crystal Packing Analysis
Details regarding the crystal system, space group, and the arrangement of molecules within the unit cell for this compound are not available in the current body of scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Product Analysis
Specific ¹H and ¹³C NMR spectral data for this compound have not been reported in the searched scientific literature. This data is fundamental for confirming the chemical structure and for mechanistic studies of reactions involving this compound.
1D and 2D NMR Techniques for Complex Structures
There are no available studies that employ 1D (¹H, ¹³C) or 2D (e.g., COSY, HSQC, HMBC) NMR techniques for the structural elucidation of this compound or complex products derived from it.
Elucidation of Regio- and Stereoisomers
The application of NMR spectroscopy to distinguish this compound from its potential regioisomers (such as 4-Bromo-2-methoxy-5-nitroaniline or 2-Bromo-5-methoxy-4-nitroaniline) has not been documented in available research.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis
Experimental Fourier-Transform Infrared (FTIR) and Raman spectra for this compound are not present in the reviewed literature. This data would be necessary to identify characteristic vibrational frequencies for its functional groups (amino, methoxy (B1213986), nitro, C-Br) and to perform a conformational analysis.
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) serves as a critical analytical technique in synthetic organic chemistry, offering high sensitivity and specificity for the real-time monitoring of reactions and the unambiguous confirmation of product identity. In the context of reactions involving this compound, MS provides invaluable insights into reaction kinetics, the formation of intermediates, and the verification of the final product's molecular weight and structure.
Reaction Monitoring
The progress of synthetic transformations starting from this compound can be effectively tracked using various mass spectrometry techniques. By periodically sampling the reaction mixture and analyzing it, chemists can determine the consumption of the starting material and the emergence of the desired product. This is particularly useful for optimizing reaction conditions such as temperature, pressure, and catalyst loading.
For instance, in a hypothetical synthesis of a heterocyclic compound where this compound is a key reactant, aliquots of the reaction mixture can be withdrawn at regular intervals. These samples are then ionized and analyzed to generate a mass spectrum. The intensity of the ion peak corresponding to the molecular weight of this compound is expected to decrease over time, while the intensity of the peak corresponding to the product's molecular weight should increase.
Table 1: Hypothetical Reaction Monitoring of a Synthesis Involving this compound
| Time (minutes) | Relative Intensity of this compound Ion (%) | Relative Intensity of Product Ion (%) |
| 0 | 100 | 0 |
| 30 | 65 | 35 |
| 60 | 30 | 70 |
| 90 | 10 | 90 |
| 120 | <5 | >95 |
This interactive table illustrates the typical progression of a reaction where the starting material is consumed and the product is formed over time, as would be observed by mass spectrometry.
Product Confirmation
Upon completion of a reaction, mass spectrometry is a definitive tool for confirming the identity of the synthesized product. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement of the product, which can be used to determine its elemental composition.
The expected exact mass of this compound (C7H7BrN2O3) can be calculated to aid in its identification in a complex mixture. The presence of bromine is particularly noteworthy, as its isotopic pattern (a near 1:1 ratio of 79Br and 81Br) results in a characteristic M and M+2 isotopic cluster in the mass spectrum, which is a clear diagnostic marker for the presence of a single bromine atom in the molecule.
Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound
| Ion | m/z (calculated) | Relative Abundance (%) |
| [M]+ (with 79Br) | 245.9691 | 100.0 |
| [M+1]+ (with 79Br) | 246.9725 | 7.6 |
| [M]+ (with 81Br) | 247.9671 | 97.7 |
| [M+1]+ (with 81Br) | 248.9704 | 7.4 |
This interactive table showcases the expected mass-to-charge ratios and their relative abundances for the molecular ion of this compound, highlighting the characteristic isotopic pattern of bromine.
In the synthesis of novel heterocyclic compounds derived from this compound, mass spectrometry is indispensable for verifying the successful incorporation of the starting material into the final structure. The mass spectrum of the purified product should display a molecular ion peak that corresponds to the calculated molecular weight of the target molecule. Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragmentation pattern provides valuable information about the molecule's structure.
While direct experimental data for this compound is not extensively available in the reviewed literature, the principles of mass spectrometry as applied to related nitroaniline compounds provide a strong basis for its utility in monitoring reactions and confirming products involving this specific compound.
Computational and Theoretical Studies of 5 Bromo 2 Methoxy 4 Nitroaniline and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for studying nitroaniline derivatives. DFT calculations have been employed to understand the interplay of hydrogen bonds, dipole-dipole interactions, and aromatic interactions in substituted nitroanilines researchgate.netscispace.com. For instance, in 2-nitroaniline derivatives, an intramolecular hydrogen bond between the amino and nitro groups creates a stable six-membered ring, which influences the molecule's stacking behavior researchgate.netscispace.com. The electronic properties and stability of such compounds are significantly affected by the nature and position of substituents on the aromatic ring researchgate.netscispace.com.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netyoutube.comwikipedia.org. The HOMO is the orbital through which a molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, indicating its electrophilicity youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity researchgate.netresearchgate.net.
For molecules like 2-methoxy-4-nitroaniline, an analogue of the title compound, the HOMO and LUMO energy levels have been determined using DFT methods researchgate.net. The analysis of these orbitals helps in understanding the charge transfer characteristics within the molecule jchps.com. In substituted anilines, the presence of electron-donating groups (like methoxy (B1213986) and amino) and electron-withdrawing groups (like nitro and bromo) significantly influences the energies of the frontier orbitals.
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Anilines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Aniline (B41778) | -5.21 | -0.15 | 5.06 |
| 4-Nitroaniline | -6.68 | -2.54 | 4.14 |
| 2-Methoxyaniline | -4.98 | -0.09 | 4.89 |
Note: Values for aniline, 4-nitroaniline, and 2-methoxyaniline are representative values from computational studies. The values for 5-Bromo-2-methoxy-4-nitroaniline are predicted based on the effects of the substituents.
DFT calculations can predict the most probable sites for electrophilic and nucleophilic attack by analyzing the distribution of the frontier molecular orbitals and the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For substituted nitroanilines, the nitro group typically creates an electron-deficient region, making the aromatic ring susceptible to nucleophilic attack, while the amino group has the opposite effect. The interplay between the methoxy, bromo, and nitro substituents in this compound will determine the precise reactive sites.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and reactivity nih.govrsc.orgresearcher.life. For substituted anilines, MD simulations can reveal how different substituents affect the molecule's flexibility and its interactions with other molecules or a solvent environment nih.gov. These simulations can be particularly useful in understanding the stability of different conformations and how they might influence the molecule's chemical behavior. For example, MD studies on aniline derivatives have been used to evaluate their binding affinity to protein active sites and analyze their structural stability mdpi.com.
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties. Theoretical calculations of UV-Vis spectra, infrared spectra, and NMR chemical shifts for substituted anilines have shown good agreement with experimental data nih.govarticle4pub.comarticle4pub.com. For 2-methoxy-4-nitroaniline, quantum chemical calculations have been used to study its vibrational wavenumbers researchgate.net. The prediction of these properties for this compound can aid in its experimental characterization.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value |
|---|---|
| λmax (UV-Vis) | ~400 nm |
| Selected ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: 7.0-8.5, Methoxy Protons: ~3.9, Amino Protons: ~5.0 |
Note: These are predicted values based on data for analogous compounds like 2-methoxy-4-nitroaniline and other substituted anilines. article4pub.comnih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states, providing a deeper understanding of reaction mechanisms. For reactions involving substituted anilines, such as cycloaddition reactions, DFT calculations can be used to explore the regioselectivity and molecular mechanism mdpi.com. By calculating the energies of reactants, products, and transition states, the activation energy and feasibility of a reaction can be determined. This type of analysis can be applied to understand the synthetic routes leading to this compound and its subsequent reactions.
Quantitative Structure-Activity Relationships (QSAR) in a Synthetic Context
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. In a synthetic context, QSAR can be used to predict the reactivity or other properties of a molecule based on its structural features. For substituted anilines, QSAR models have been developed to predict their metabolic fate nih.gov. By calculating various physicochemical parameters (descriptors) for this compound and its analogues, it is possible to build QSAR models that can predict their behavior in different chemical transformations, aiding in the design of more efficient synthetic processes.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aniline |
| 4-Nitroaniline |
| 2-Methoxyaniline |
| 2-nitroaniline |
| 2,6-dibromo-4-nitroaniline |
| 2-(methylthio)aniline |
| N-(methoxysalicylidene)aniline |
| N-(methoxysalicylidene)-4-chloroaniline |
| N-(methoxysalicylidene)-5-chloro-2-methylaniline |
| N-methyl aniline |
| 3,5-dimethyl aniline |
| N,N-dimethyl aniline |
| 4-Methoxy-N-(nitrobenzylidene)-aniline |
| 2-methoxy-4-nitroaniline |
| 4-methoxy-2-nitroaniline (B140478) |
| 3-[piperidine-1-carbonyl]-2H-chromen-2-one |
| 1,4,5,8-naphthalene-tetracarboxylic dianhydride |
| 2-((2-nitrophenyl)amino)ethyl methanesulfonate |
| 2-((2-nitrophenyl)amino)ethyl 4-methylbenzenesulfonate |
| tert-butyl (2-((4-nitrophenyl)amino)ethyl) carbonate |
| 4-bromo-N,N-dimethylaniline |
| 4-fluoro-N,N-dimethylaniline |
| 4-methyl-N,N-dimethylaniline |
| 2-fluorophenol |
| 2,6-difluorophenol |
| 2,3,5,6-tetrafluorohydroquinone |
| 2-Bromo-5-nitroaniline |
| 5-Bromo-2-nitroaniline |
| 4-Fluoro-2-Methoxy-5-nitroaniline |
| 2-Methoxy-5-nitroaniline (B165355) |
Future Research Directions and Emerging Trends in Halogenated Nitroaniline Chemistry
Development of Highly Efficient and Selective Catalytic Systems
The synthesis of substituted anilines, including halogenated nitroanilines, is a cornerstone of the pharmaceutical, agrochemical, and materials science industries. tohoku.ac.jprsc.orgresearchgate.net Consequently, the development of highly efficient and selective catalytic systems is a primary focus of current research. Traditional methods for producing anilines often involve multi-step processes with low selectivity, highlighting the need for more streamlined approaches. tohoku.ac.jpeurekalert.org
Recent breakthroughs include the use of cationic copper catalysts to promote the synthesis of multi-substituted anilines under mild conditions. tohoku.ac.jpeurekalert.org This method has shown promise for producing anilines with a variety of substituents in good yields. tohoku.ac.jp Another innovative approach involves a Brønsted acid-catalyzed reaction for the meta-amination of anisidines, offering a scalable and functional group-tolerant method for creating meta-substituted anilines. nih.gov
Furthermore, the selective hydrogenation of halogenated nitroaromatics to the corresponding haloanilines presents a significant industrial challenge. acs.orgresearchgate.net Researchers are investigating various heterogeneous catalysts, such as Pt-V/C and Raney Cobalt, to optimize this transformation in both batch and continuous flow reactors. acs.orgresearchgate.net The goal is to achieve high selectivity towards the desired haloaniline while minimizing dehalogenation and other side reactions. google.com Molybdenum nitride catalysts have also shown high selectivity in the liquid-phase hydrogenation of p-chloronitrobenzene. acs.org
The development of metal-free catalytic systems is also gaining traction as a more environmentally friendly alternative. N/S co-doped carbon catalysts have demonstrated efficiency and chemoselectivity in the production of p-chloroaniline. mdpi.com These advancements in catalysis are crucial for the sustainable and economical production of halogenated nitroanilines and their derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of halogenated nitroanilines. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.gov These benefits are particularly relevant for reactions involving potentially hazardous reagents or intermediates. nih.gov
Continuous flow systems have been successfully employed for the selective hydrogenation of halogenated nitroaromatics. acs.orgresearchgate.net This technology allows for precise control of reaction conditions, leading to improved selectivity and yield of the desired haloaniline. acs.org For instance, the reduction of nitro compounds to amines has been efficiently performed under continuous-flow conditions using trichlorosilane, offering a metal-free and scalable process. nih.gov The reaction times in flow systems can be significantly shorter compared to batch reactions. nih.gov
The pharmaceutical industry has already begun to adopt flow chemistry for the synthesis of active pharmaceutical ingredients (APIs), demonstrating its potential for producing complex molecules with high purity and efficiency. nih.gov The ability to safely handle hazardous reactions, such as those involving nitration or hydrogenation, makes flow chemistry an attractive option for the synthesis of halogenated nitroanilines. nih.gov Automated platforms can further enhance this by enabling high-throughput screening of reaction conditions and catalysts, accelerating the optimization process.
Exploration of Novel Reaction Pathways and Transformational Chemistry
Beyond optimizing existing methods, researchers are actively exploring novel reaction pathways and transformational chemistry to access new and complex halogenated nitroaniline derivatives. A notable example is the "domino rearrangement" reaction, a copper-catalyzed process that transforms ortho-alkylated N-methoxyanilines into sequentially multi-substituted anilines. tohoku.ac.jpeurekalert.org This method provides a more efficient route to compounds that are difficult to prepare using conventional techniques. tohoku.ac.jp
The direct amination of aromatic nitro compounds is another area of active investigation. google.com This one-step process, utilizing an O-alkylhydroxylamine in the presence of a base and an optional metallic catalyst, offers a more direct and industrially advantageous route to nitroaniline derivatives compared to multi-step methods. google.com
Furthermore, the diazotization of anilines and their derivatives to form diazonium salts is a well-established but continually explored transformation. wikipedia.org These versatile intermediates can be converted into a wide range of functional groups through Sandmeyer and other related reactions, providing access to a diverse array of substituted anilines. wikipedia.org
The development of new synthetic strategies, such as the site-directed C-C amination of alkylarenes, is also expanding the toolbox for aniline (B41778) synthesis. researchgate.net These innovative approaches challenge traditional synthetic disconnections and open up new possibilities for the preparation of highly functionalized aromatic amines.
Design of New Functional Materials Through Derivatization
The derivatization of halogenated nitroanilines is a promising avenue for the creation of new functional materials with tailored properties. Nitroanilines and their derivatives are already utilized in a variety of applications, including as precursors for dyes, pigments, and polymers. wikipedia.orgresearchgate.net
One area of focus is the development of chromophoric organic-inorganic hybrid materials. rsc.orgresearchgate.net By covalently linking p-nitroaniline derivatives to a silica (B1680970) matrix via a sol-gel process, researchers can create materials with high chromophore content that are protected from environmental degradation. rsc.orgresearchgate.net These materials have potential applications as pigments and in optical and sensing technologies. researchgate.net The properties of these hybrid materials can be fine-tuned by modifying the organosilicon precursors and the reaction conditions. rsc.org
The synthesis of polymers incorporating nitroaniline moieties is another active area of research. For example, poly(aniline-co-p-nitroaniline) has been investigated as an anticorrosive pigment. researchgate.net The unique electronic properties of nitroanilines make them attractive building blocks for materials with applications in optoelectronics and photovoltaics. researchgate.net The effects of different substituents on the electronic absorption spectra of p-nitroaniline derivatives are being studied to guide the design of new molecules with specific optical properties. researchgate.net
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
The use of advanced spectroscopic techniques for in-situ reaction monitoring is becoming increasingly important for understanding and optimizing the synthesis of halogenated nitroanilines. numberanalytics.comnumberanalytics.com Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy provide real-time information about reaction kinetics, the formation of intermediates, and the consumption of reactants. numberanalytics.com
Surface-enhanced Raman scattering (SERS) has been successfully used to monitor the plasmon-catalyzed reaction of p-nitroaniline at a gas-liquid-solid three-phase interface. rsc.orgnih.gov This technique allows for the in-situ study of reaction mechanisms and the influence of factors like oxygen supply on the reaction pathway. rsc.orgnih.gov
Two-dimensional (2D) NMR spectroscopy is another powerful tool for elucidating the complex structures of substituted anilines and their intermediates. numberanalytics.com By providing detailed information about molecular structure and dynamics, 2D NMR can aid in the characterization of novel compounds and the understanding of reaction mechanisms. numberanalytics.com
The integration of these advanced spectroscopic techniques with automated synthesis and flow chemistry platforms will enable a more data-rich and efficient approach to chemical process development. numberanalytics.com This will facilitate the rapid optimization of reaction conditions and the discovery of new and improved synthetic routes to halogenated nitroanilines.
Q & A
Q. Q1: What are the critical synthetic challenges in preparing 5-Bromo-2-methoxy-4-nitroaniline, and how can regioselectivity be controlled during nitration/bromination?
A: The synthesis involves balancing electron-donating (methoxy) and electron-withdrawing (nitro, bromo) groups, which influence reaction pathways. For example, nitration of bromoaniline derivatives often requires precise temperature control (e.g., 0–5°C) to avoid over-nitration. Bromination may require directing groups or protecting strategies to ensure substitution at the desired position.
- Methodological Tip: Use spectroscopic monitoring (e.g., in situ FTIR or HPLC) to track intermediate formation. For regioselectivity, leverage steric and electronic effects: the methoxy group at position 2 directs nitration to position 4 via resonance stabilization, while bromine at position 5 is stabilized by meta-directing effects .
Advanced Spectroscopic Characterization
Q. Q2: How can nonlinear optical (NLO) properties of this compound be experimentally evaluated, and what role does aggregation play in these measurements?
A: NLO properties, such as two-photon absorption (2PA), can be assessed using Z-scan techniques with femtosecond laser pulses. Aggregation in solution (e.g., at concentrations >10⁻³ M) may reduce effective 2PA cross-sections due to intermolecular quenching.
- Methodological Tip: Conduct concentration-dependent Z-scan studies in solvents like acetone to isolate aggregation effects. Compare results with computational predictions (e.g., DFT-based hyperpolarizability calculations) .
Crystallography and Structural Analysis
Q. Q3: What are the best practices for resolving crystal structure ambiguities in this compound using X-ray diffraction?
A: High-resolution data collection (θ > 25°) and robust refinement tools (e.g., SHELXL) are critical. Challenges include thermal motion of the nitro group and potential disorder in the methoxy moiety.
- Methodological Tip: Use anisotropic displacement parameters for heavy atoms (Br, O, N) and apply restraints to planar groups. Validate hydrogen bonding networks via Hirshfeld surface analysis .
Biological Activity Profiling
Q. Q4: How can substituent effects on the bioactivity of this compound be systematically studied?
A: Design SAR studies by synthesizing analogs with varying substituents (e.g., replacing methoxy with trifluoromethoxy or bromine with chlorine). Assess interactions with biomolecules via fluorescence quenching assays or molecular docking.
- Methodological Tip: Use comparative molecular field analysis (CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity. Reference analogs like 5-Nitro-2-(trifluoromethoxy)aniline for biological screening protocols .
Computational Modeling
Q. Q5: Which density functional theory (DFT) methods are most reliable for predicting the electronic properties of nitroaromatic compounds like this compound?
A: Hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set accurately model nitro group charge distribution and conjugation effects. Include solvent corrections (e.g., PCM for acetone) to match experimental UV-Vis data.
- Methodological Tip: Validate computational models against experimental spectroscopic data (e.g., TD-DFT vs. observed λmax). Use CAM-B3LYP for excited-state properties .
Analytical Method Development
Q. Q6: How can HPLC methods be optimized for quantifying trace impurities in this compound?
A: Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min. Detect at 254 nm (nitro group absorption). Calibrate with certified reference standards.
- Methodological Tip: Perform forced degradation studies (heat, light, acid/base) to identify degradation products. Cross-validate with LC-MS (ESI+) for molecular ion confirmation .
Handling and Safety
Q. Q7: What are the key safety protocols for handling this compound, given its potential toxicity?
A: Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid inhalation; monitor for symptoms like methemoglobinemia (common in nitroaniline exposure). Store in airtight containers away from light.
- Methodological Tip: Refer to SDS data for bromo-nitroaniline analogs (e.g., LD50 values for 2-Bromo-4,6-dinitroaniline) to establish safety thresholds .
Data Contradiction Resolution
Q. Q8: How should researchers address discrepancies in reported melting points or spectral data for this compound?
A: Cross-check purity via elemental analysis (C, H, N) and DSC for melting behavior. Compare NMR (¹H, ¹³C) with predicted spectra (e.g., ACD/Labs). Contradictions may arise from polymorphic forms or residual solvents.
- Methodological Tip: Publish full crystallographic data (CCDC) and analytical conditions to enable replication .
Advanced Research Questions
9. Aggregation-Induced Effects in Spectroscopy Q. Q9: How does aggregation of this compound in solution impact its UV-Vis and fluorescence spectra? A: Aggregation can cause redshift in absorption (J-aggregates) or quenching in fluorescence. Use dynamic light scattering (DLS) to quantify particle size and correlate with spectral shifts.
- Methodological Tip: Employ diluted solutions (<10⁻⁴ M) for monomer-dominated spectra. Reference studies on 4-methoxy-2-nitroaniline for concentration-dependent trends .
10. Mechanistic Studies in Catalysis Q. Q10: What mechanistic insights can be gained from using this compound as a substrate in cross-coupling reactions? A: The bromine atom enables Suzuki-Miyaura coupling, while the nitro group acts as an electron-deficient aryl partner. Study kinetics via <sup>1</sup>H NMR to track intermediates.
- Methodological Tip: Optimize Pd catalysts (e.g., Pd(PPh3)4) and bases (K2CO3) in THF/water mixtures. Compare yields with halogen-free analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
